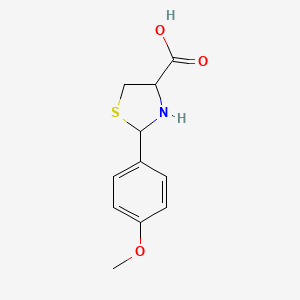

2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid

Description

Historical Context of Thiazolidine Research

The foundation of thiazolidine chemistry traces back to the early 20th century, with the first synthetic methodologies for the thiazolidinedione core reported in 1923 by Kallenberg. This pioneering work established the fundamental approach of reacting carbonyl sulfide with ammonia in the presence of potassium hydroxide, followed by cyclization with α-halogenated carboxylic acids under acidic conditions. The historical development of thiazolidine chemistry gained significant momentum through subsequent methodological improvements, including the development of more accessible synthetic routes utilizing α-chloroacetic acid and thiourea under reflux conditions for extended periods.

The evolution of thiazolidine research expanded dramatically during the late 20th century, particularly with the discovery of biologically active thiazolidine derivatives. The breakthrough came with the identification of ciglitazone in 1975 by researchers at Takeda laboratories, who were initially investigating clofibrate analogues but discovered unexpected hypoglycemic effects in their thiazolidine-containing compounds. This discovery catalyzed intensive research into thiazolidine chemistry, leading to the development of multiple generations of therapeutically relevant compounds and establishing thiazolidines as privileged scaffolds in medicinal chemistry.

The historical progression of thiazolidine research demonstrates a consistent pattern of expanding from basic synthetic chemistry to sophisticated biological applications. Early research focused primarily on synthetic methodologies and structural characterization, but gradually evolved to encompass complex pharmacological investigations and mechanism-based drug design. The recognition that thiazolidine derivatives could serve as peroxisome proliferator-activated receptor gamma modulators marked a pivotal moment in the field, transforming thiazolidines from academic curiosities into clinically relevant compounds.

Significance of Thiazolidine-4-carboxylic Acid Derivatives in Chemical Research

Thiazolidine-4-carboxylic acid derivatives occupy a central position in contemporary chemical research due to their exceptional structural diversity and broad spectrum of biological activities. These compounds function as versatile pharmacophores that confer diverse pharmacological activities, making them attractive targets for medicinal chemists investigating treatments for various diseases. The structural framework of thiazolidine-4-carboxylic acid provides multiple sites for chemical modification, particularly at the activated methylene C₅ position and the N₃ position, allowing for systematic structure-activity relationship studies.

Research into thiazolidine-4-carboxylic acid derivatives has revealed their significance as modulators of critical biological targets, including peroxisome proliferator-activated receptors gamma, protein tyrosine phosphatase 1B, and aldose reductase 2. These targets represent key therapeutic pathways for addressing metabolic disorders, making thiazolidine derivatives valuable tools for understanding complex biological mechanisms. The ability of these compounds to interact with multiple biological targets simultaneously has positioned them as important chemical probes for investigating interconnected metabolic pathways.

The synthetic accessibility of thiazolidine-4-carboxylic acid derivatives contributes significantly to their research value. Modern synthetic approaches utilize readily available starting materials such as cysteine and various aldehydes, enabling rapid generation of diverse compound libraries for biological screening. The development of microwave-assisted synthesis protocols has further enhanced the efficiency of thiazolidine preparation, reducing reaction times and improving yields while maintaining product quality. These advances have democratized thiazolidine chemistry, making it accessible to researchers across various disciplines.

Contemporary research has also revealed the importance of stereochemistry in thiazolidine-4-carboxylic acid derivatives, with investigations demonstrating that different stereoisomers can exhibit dramatically different biological activities. This recognition has led to increased emphasis on stereoselective synthesis and characterization, contributing to a more sophisticated understanding of structure-activity relationships within this chemical class.

Current State of Knowledge on 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid

The current understanding of this compound encompasses both its fundamental chemical properties and emerging research applications. This compound exists as multiple stereoisomers due to the presence of two asymmetric centers at C2 and C4, with each stereoisomer potentially exhibiting distinct chemical and biological properties. The molecular structure features a methoxyphenyl group at the 2-position of the thiazolidine ring, which significantly influences both the electronic properties and the three-dimensional conformation of the molecule.

Synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with L-cysteine hydrochloride under controlled conditions. The reaction proceeds through the formation of an imine intermediate, followed by intramolecular cyclization to generate the thiazolidine ring system. Recent methodological improvements have demonstrated that this synthesis can be accomplished efficiently using various reaction conditions, including both traditional heating and microwave-assisted protocols.

Table 1: Physical and Chemical Properties of this compound

Current analytical characterization of this compound relies on multiple spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. Nuclear magnetic resonance studies have provided detailed structural information, revealing the characteristic splitting patterns associated with the thiazolidine ring system and the influence of the methoxyphenyl substituent on the electronic environment. Mass spectrometric analysis confirms the molecular ion peak and provides fragmentation patterns that support structural assignments.

The biological evaluation of this compound and related derivatives has revealed potential applications in various research areas. Studies have demonstrated that structurally related compounds exhibit antioxidant properties through enhancement of catalase activity, suggesting potential applications in oxidative stress research. Additionally, investigations into the cellular effects of related methoxyphenyl-thiazolidine derivatives have provided insights into their interactions with biological systems, though comprehensive studies specific to the 4-methoxyphenyl derivative remain limited.

Table 2: Synthesis Methods and Yields for this compound

Research into the chemical reactivity of this compound has revealed its susceptibility to various chemical transformations, particularly N-acetylation reactions that can proceed with or without stereochemical inversion depending on reaction conditions. These transformations provide access to additional derivative compounds and offer insights into the mechanistic aspects of thiazolidine chemistry. The compound's carboxylic acid functionality enables further chemical modifications, including esterification and amidation reactions, expanding the potential for structural diversification.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRSXNJVEHLFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385163 | |

| Record name | 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65884-40-4 | |

| Record name | 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Catalytic Effects

- Ethanol-water mixtures (70–80% ethanol) maximize yield by balancing reactant solubility and precipitation kinetics.

- Sodium bicarbonate outperforms other bases (e.g., NaOH) in minimizing side reactions like cysteine oxidation.

Stereochemical Outcomes

The reaction produces diastereomeric mixtures (cis-2R,4R and trans-2S,4R) due to epimerization at C(2). Separation is challenging, with ratios ranging from 1:1 to 3:2 ().

Characterization and Purification

Key Analytical Data

| Property | Value/Observation | Source |

|---|---|---|

| Melting Point | 149–160°C | |

| 1H NMR (DMSO-d6) | δ 7.27 (d, Ar-H), 5.29 (s, C(2)-H), 3.7 (dd, C(4)-H) | |

| TLC Mobility | Rf = 0.42 (ethyl acetate/methanol, 3:1) |

Purification Techniques

- Recrystallization : Ethyl acetate or methanol yields >95% purity.

- Chromatography : HPLC separates diastereomers but is rarely employed due to cost.

Scalability and Industrial Adaptations

A patent (EP0101052B1) describes enzymatic methods using 2-amino-thiazoline-4-carboxylic acid (ATC) and methyl ethyl ketone, but this approach is less common for 4-methoxy-substituted derivatives.

Challenges and Limitations

- Diastereomer management : Unresolved stereochemistry limits pharmaceutical applications requiring enantiopure forms.

- Yield variability : Steric effects from the 4-methoxy group extend reaction times (up to 24 hours) and reduce yields to ~40% in some cases.

Chemical Reactions Analysis

Core Thiazolidine Formation

The compound is synthesized via the reaction of L-cysteine with 4-methoxybenzaldehyde under basic conditions (e.g., sodium bicarbonate). This forms the thiazolidine nucleus through a two-step process:

-

Condensation : The aldehyde reacts with the thiol and amine groups of L-cysteine to form a Schiff base intermediate.

-

Cyclization : The intermediate undergoes intramolecular cyclization to yield the thiazolidine ring .

Key Reaction Conditions :

-

Reagents : Sodium bicarbonate (catalyst), water/ethanol as solvent.

Carboxylic Acid Group Modifications

The 4-carboxylic acid group can undergo further derivatization:

-

Amide Formation : Reaction with amines (e.g., morpholine, p-anisidine) using EDC.HCl and DMAP as coupling agents produces carboxamide derivatives .

-

Esterification : Acetylation with acetic anhydride in aqueous NaCO₃ converts the carboxylic acid to an acetyl derivative .

Example Reaction :

Tautomerization and Ring-Opening

Under acidic conditions, the thiazolidine ring undergoes tautomerization via iminium or sulfonium ion intermediates, leading to potential rearrangements :

-

Imidic Acid Formation : Protonation of the thiazolidine nitrogen yields a cationic intermediate.

-

Ring Cleavage : Nucleophilic attack by the thiol group breaks the C-2–N bond, forming a β-hydroxy ester intermediate .

Epimerization and Stereochemical Changes

-

At C-2 Position : Acidic conditions induce epimerization at the C-2 stereocenter, resulting in diastereomeric mixtures (e.g., (2R,4R) and (2S,4R)) .

-

Lactam Formation : Further heating in neutral conditions can lead to intramolecular nucleophilic substitution, forming fused bicyclic systems (e.g., oxathiane–γ-lactam) .

Carboxamide Derivatives

| Amine Used | Reaction Time | Yield |

|---|---|---|

| Morpholine | 4–24 hours | 20–72% |

| p-Anisidine | 4–24 hours | 20–72% |

Formation of Thiazolidine-4-carboxylic Acid

The reaction proceeds via:

-

Schiff Base Formation : Nucleophilic attack of the cysteine amine on the aldehyde carbonyl.

-

Sulfur Participation : Thiol group attack on the intermediate, leading to cyclization .

Acidic Rearrangements

Schemes involving iminium/sulfonium ions explain:

-

Epimerization : α-hydrogen exchange at C-2 under acidic conditions .

-

Lactam Formation : Intramolecular substitution after ring cleavage .

NMR Data

-

1H-NMR : δ 5.29 ppm (singlet for 2-H), δ 3.7–4.2 ppm (multiplets for 4-H and 5-H) .

-

13C-NMR : δ 37, 66, 68 ppm (thiazolidine carbons), δ 167 ppm (carboxamide carbonyl) .

Mass Spectrometry

This compound’s reactivity stems from its thiazolidine ring and carboxylic acid group, enabling diverse transformations under varying conditions. The synthesis and modification steps outlined above highlight its utility in medicinal chemistry, particularly in designing enzyme inhibitors and bioactive molecules .

Scientific Research Applications

Antimicrobial Properties

Thiazolidine derivatives, including 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid, have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, showcasing their potential utility in developing new antibiotics . The mechanism of action often involves disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

Studies have shown that thiazolidine derivatives possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. The antioxidant activity of these compounds is attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cellular components from oxidative damage .

Antiviral Potential

Preliminary research indicates that thiazolidine carboxylic acids may serve as antiviral agents against avian influenza and infectious bronchitis virus (IBV). The antiviral mechanism is believed to involve interference with viral replication processes, making these compounds promising candidates for further investigation in antiviral drug development .

Toxicological Studies

Research into the toxicological effects of this compound has revealed important insights into its safety profile. In studies involving zebrafish embryos, exposure to this compound resulted in developmental defects such as pericardial edema and tail malformations at certain concentrations. These findings underscore the necessity for thorough toxicological evaluations before clinical application .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes or enzymes, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Tyrosinase Inhibition

- 2-(4-Methoxy-phenyl) : While direct inhibition data are unavailable, analogs like 2-(substituted phenyl) derivatives (e.g., MHY384) show potent activity, suggesting the methoxy group may enhance binding to tyrosinase’s active site .

- 2-(2,4-Dihydroxyphenyl) (MHY384) : Exhibits competitive inhibition (IC₅₀ = 12.3 µM) by chelating copper ions in the enzyme .

- 2-(4-Hydroxy-3-methoxyphenyl): Not directly tested for tyrosinase inhibition but structurally similar to known inhibitors .

Antibacterial Activity

- Metal Complexes: Hydroxyphenyl-substituted derivatives (e.g., 2-(2-hydroxyphenyl)) form bioactive complexes with Cu(II) and Fe(II), showing efficacy against Pseudomonas aeruginosa and Streptococcus epidermis . The methoxy group’s electron-donating nature may influence metal chelation and antibacterial potency.

Antioxidative Properties

- Thiazolidine derivatives like 2-(polyhydroxyalkyl) analogs act as L-cysteine reservoirs, reducing oxidative stress by scavenging reactive oxygen species (ROS) .

Toxicity

- 2-(4-Hydroxy-3-methoxyphenyl) : Demonstrates developmental toxicity in zebrafish (LC₅₀ = 0.804 mM at 96 h), likely due to metabolic byproducts . Para-substituted methoxy analogs may exhibit lower toxicity due to reduced metabolic activation.

Biological Activity

2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a thiazolidine ring, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage. This activity is often linked to its ability to scavenge free radicals and enhance the body’s antioxidant defenses .

- Enzyme Inhibition : Research indicates that thiazolidine derivatives can inhibit specific enzymes such as tyrosinase, which plays a role in melanin production. This inhibition can have implications for skin whitening and treating hyperpigmentation disorders .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in the development of new antibiotics .

Antioxidant and Tyrosinase Inhibition

A study focused on thiazolidine derivatives explored their potential as tyrosinase inhibitors. The synthesized compounds were evaluated for their antioxidant capacity and inhibitory effects on tyrosinase activity. The results indicated that modifications at the 4-position of the carboxylic acid group could enhance biological activity, suggesting that this compound might be a promising candidate for further development .

Developmental Toxicity Assessments

Research involving zebrafish as a model organism has provided insights into the developmental toxicity of related thiazolidine derivatives. Exposure to (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid resulted in significant developmental defects such as pericardial edema and tail malformations. While this specific study did not focus on this compound directly, it highlights the importance of assessing the safety profiles of thiazolidine compounds in developmental studies .

Case Studies

Q & A

Basic Questions

Q. What are the established synthetic protocols for preparing 2-(4-methoxyphenyl)-thiazolidine-4-carboxylic acid and its derivatives?

- Methodological Answer: The compound is synthesized via condensation of L-cysteine with 4-methoxybenzaldehyde in a 1:1 molar ratio under reflux in ethanol or aqueous media. Derivatives are formed by varying aldehydes (e.g., naphthaldehyde, benzaldehyde). Metal complexes (e.g., Cu(II), Fe(II)) are prepared by reacting ligands with metal salts in a 2:1 (ligand:metal) ratio. Purification involves recrystallization or column chromatography. Yields range from 35.1% to 73.0%, depending on substituents .

Q. What analytical techniques are critical for characterizing thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer:

- FT-IR: Confirms N-H (1571–1580 cm⁻¹) and carboxylic acid groups.

- 1H NMR: Determines stereochemical configuration (e.g., 2R,4R vs. 2S,4R diastereomers).

- Mass spectrometry (ESI): Validates molecular ions (e.g., [M+H]+ at m/z 282.32).

- UV-Vis spectroscopy: Identifies ligand-to-metal charge transfer bands in complexes.

- Thermal analysis: Assesses decomposition temperatures (e.g., Fe(II) complexes stable up to 220°C) .

Q. Which in vitro biological assays have demonstrated activity for this compound class?

- Methodological Answer:

- Antibacterial assays: Fe(II) complexes show the highest inhibition zones (15–22 mm at 0.1 mM) against Pseudomonas aeruginosa using disk diffusion .

- Antioxidant activity: Evaluated via DPPH radical scavenging (IC50 ~50 µM for adamantyl derivatives) .

- Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa) reveal IC50 values of 18–25 µM for biphenylamide derivatives .

Advanced Questions

Q. How can density functional theory (DFT) optimize the design of thiazolidine derivatives for target specificity?

- Methodological Answer: DFT at B3LYP/6-31G(d) predicts molecular geometries, HOMO-LUMO gaps, and electrostatic potentials. Fe(II) complexes exhibit a 0.15 eV lower band gap than ligands, correlating with enhanced antibacterial activity. Charge distribution analysis guides substituent selection (e.g., electron-withdrawing groups at 2-aryl position) for EDG3 receptor antagonism .

Q. What experimental models and statistical approaches are used in developmental toxicity studies?

- Methodological Answer:

- Zebrafish embryo model: Expose embryos to 0.1–0.4 mM compound for 96 hours. LC50 values (0.804 ± 0.102 mM at 96h) are calculated via Probit analysis in SPSS .

- Apoptosis measurement: TUNEL assay quantifies apoptotic cells (e.g., 120 ± 15 cells/embryo at 0.4 mM) .

- Statistical tests: ANOVA with Tukey’s post-hoc analysis identifies significant developmental defects (e.g., pericardial edema, p < 0.01) .

Q. What structural features enhance the pharmacological profile of thiazolidine-4-carboxylic acid derivatives?

- Methodological Answer:

- 2-Aryl substituents: Electron-withdrawing groups (e.g., nitro, chloro) improve antibacterial potency (IC50 reduction by 40–60%) .

- Amide modifications: Adamantyl amides increase lipophilicity (LogP ~3.5), enhancing blood-brain barrier penetration for neuroprotective applications .

- Metal coordination: Fe(II) complexes show 2.5-fold higher ROS scavenging than ligands due to redox-active metal centers .

Q. How should researchers address discrepancies in reported LC50 values across toxicity studies?

- Methodological Answer:

- Standardize protocols: Align with OECD guidelines for zebrafish embryo staging and exposure duration .

- Validate purity: Use HPLC (>95% purity) to exclude impurities affecting LC50.

- Meta-analysis: Compare Probit regression slopes (e.g., 1.106 mM vs. 0.804 mM LC50 at 48h vs. 96h) to assess time-dependent toxicity .

Q. What mechanisms underlie the interaction of thiazolidine derivatives with EDG3 receptors?

- Methodological Answer: Pharmacophore models identify critical hydrogen bond acceptors and hydrophobic regions. 2-Heptylphenyl substituents mimic S1P’s phosphate group, achieving Ki values of 8.2 nM for EDG3 antagonism. Docking studies (AutoDock Vina) predict binding poses with ΔG = −9.8 kcal/mol .

Q. How do thiazolidine derivatives modulate oxidative stress in protozoan parasites?

- Methodological Answer: In Entamoeba histolytica, thiazolidine-4-carboxylic acids (T4C, MT4C) act as cysteine reservoirs, reducing ROS by 40% at 1 mM. Isotope tracing ([U-13C3,15N]cysteine) shows rapid conversion to T4C, which enzymatically releases cysteine under oxidative stress. T4C-treated trophozoites show 30% higher viability in H2O2-exposed cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.